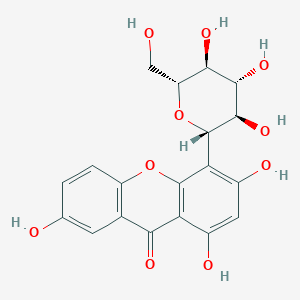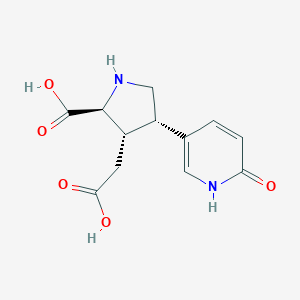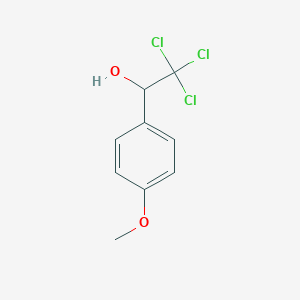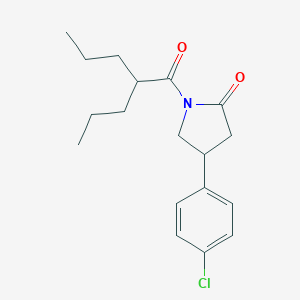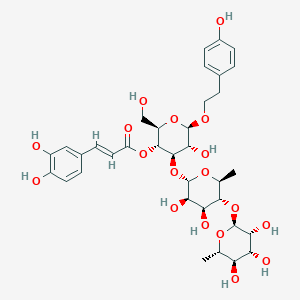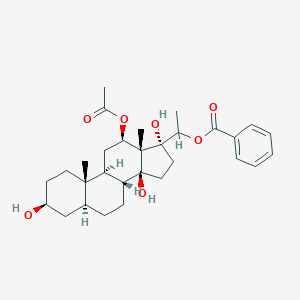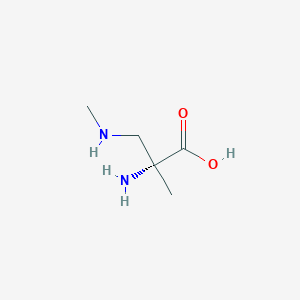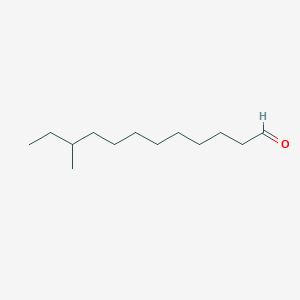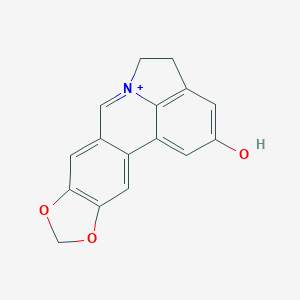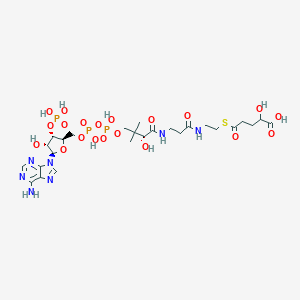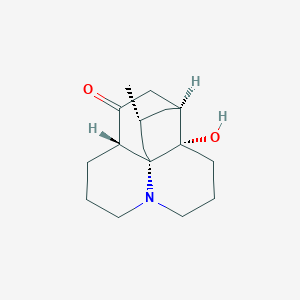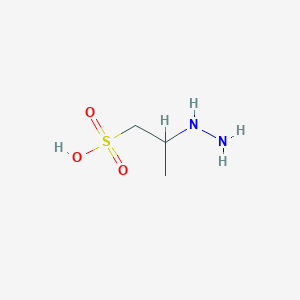
2-Hydrazinylpropane-1-sulfonic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Hydrazinylpropane-1-sulfonic acid (HPS) is a sulfonic acid derivative that has gained significant attention in scientific research due to its unique properties. HPS is a water-soluble compound that is commonly used as a reducing agent and a stabilizer in the synthesis of nanoparticles. It is also used in the preparation of various bioconjugates and labeling of proteins.
Wirkmechanismus
2-Hydrazinylpropane-1-sulfonic acid acts as a reducing agent by donating electrons to the metal ions, resulting in the reduction of metal ions to their elemental form. The reaction mechanism involves the formation of a complex between 2-Hydrazinylpropane-1-sulfonic acid and metal ions, followed by the transfer of electrons from 2-Hydrazinylpropane-1-sulfonic acid to metal ions, resulting in the reduction of metal ions to their elemental form.
Biochemische Und Physiologische Effekte
2-Hydrazinylpropane-1-sulfonic acid has been shown to exhibit antioxidant and anti-inflammatory properties. It has been reported to scavenge free radicals and inhibit the production of pro-inflammatory cytokines. 2-Hydrazinylpropane-1-sulfonic acid has also been shown to exhibit neuroprotective effects and enhance the survival of neurons under oxidative stress conditions.
Vorteile Und Einschränkungen Für Laborexperimente
2-Hydrazinylpropane-1-sulfonic acid is a versatile compound that finds applications in various fields such as nanotechnology, biochemistry, and medicine. It is a mild reducing agent and stabilizer, making it a popular choice for the synthesis of nanoparticles. 2-Hydrazinylpropane-1-sulfonic acid is also used in the preparation of bioconjugates and labeling of proteins. However, 2-Hydrazinylpropane-1-sulfonic acid has some limitations in lab experiments. It is a toxic compound that requires careful handling and disposal. Also, 2-Hydrazinylpropane-1-sulfonic acid is sensitive to air and moisture, and its stability can be affected by the presence of impurities.
Zukünftige Richtungen
2-Hydrazinylpropane-1-sulfonic acid has a wide range of potential applications in various fields such as nanotechnology, biochemistry, and medicine. Some of the future directions for 2-Hydrazinylpropane-1-sulfonic acid research include:
1. Development of 2-Hydrazinylpropane-1-sulfonic acid-based nanomaterials with enhanced stability and properties for various applications.
2. Investigation of the mechanism of action of 2-Hydrazinylpropane-1-sulfonic acid and its derivatives in different biological systems.
3. Development of 2-Hydrazinylpropane-1-sulfonic acid-based bioconjugates and labeling strategies for various proteins and biomolecules.
4. Exploration of the potential of 2-Hydrazinylpropane-1-sulfonic acid as a therapeutic agent for various diseases.
Conclusion
In conclusion, 2-Hydrazinylpropane-1-sulfonic acid (2-Hydrazinylpropane-1-sulfonic acid) is a versatile compound that finds applications in various fields such as nanotechnology, biochemistry, and medicine. It is a mild reducing agent and stabilizer, making it a popular choice for the synthesis of nanoparticles. 2-Hydrazinylpropane-1-sulfonic acid is also used in the preparation of bioconjugates and labeling of proteins. 2-Hydrazinylpropane-1-sulfonic acid has potential applications in various fields, and further research is needed to explore its full potential.
Synthesemethoden
2-Hydrazinylpropane-1-sulfonic acid can be synthesized by the reaction of 2-bromoethanesulfonic acid and hydrazine hydrate in the presence of a base. The reaction results in the formation of 2-Hydrazinylpropane-1-sulfonic acid and sodium bromide as a byproduct. The synthesis process is simple and can be carried out under mild conditions, making it a popular method for the preparation of 2-Hydrazinylpropane-1-sulfonic acid.
Wissenschaftliche Forschungsanwendungen
2-Hydrazinylpropane-1-sulfonic acid has been extensively used in scientific research due to its unique properties. It is a versatile compound that finds applications in various fields such as nanotechnology, biochemistry, and medicine. 2-Hydrazinylpropane-1-sulfonic acid is commonly used as a reducing agent in the synthesis of gold and silver nanoparticles. It acts as a mild reducing agent and stabilizer, preventing the aggregation of nanoparticles and enhancing their stability.
2-Hydrazinylpropane-1-sulfonic acid is also used in the preparation of bioconjugates and labeling of proteins. It reacts with primary amines in proteins to form stable hydrazones, which can be used for protein labeling and detection. 2-Hydrazinylpropane-1-sulfonic acid has also been used as a reducing agent in the synthesis of graphene oxide and its derivatives.
Eigenschaften
CAS-Nummer |
132009-74-6 |
|---|---|
Produktname |
2-Hydrazinylpropane-1-sulfonic acid |
Molekularformel |
C3H10N2O3S |
Molekulargewicht |
154.19 g/mol |
IUPAC-Name |
2-hydrazinylpropane-1-sulfonic acid |
InChI |
InChI=1S/C3H10N2O3S/c1-3(5-4)2-9(6,7)8/h3,5H,2,4H2,1H3,(H,6,7,8) |
InChI-Schlüssel |
JOCUWBUSFLPREO-UHFFFAOYSA-N |
Isomerische SMILES |
CC(CS(=O)(=O)[O-])N[NH3+] |
SMILES |
CC(CS(=O)(=O)O)NN |
Kanonische SMILES |
CC(CS(=O)(=O)[O-])N[NH3+] |
Synonyme |
1-Propanesulfonic acid, 2-hydrazino- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



